Fmoc-Ser(tBu)-OPfp
Overview
Description
“Fmoc-Ser(tBu)-OH” is an N-terminal protected reagent used in peptide synthesis . It is a standard serine derivative utilized in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .
Synthesis Analysis
The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .Molecular Structure Analysis
The molecular formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 g/mol .Chemical Reactions Analysis
“Fmoc-Ser(tBu)-OH” is the standard reagent for coupling serine into peptide sequences . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .Physical And Chemical Properties Analysis
“Fmoc-Ser(tBu)-OH” is a white to light yellow crystal powder . It has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .Scientific Research Applications
1. Field: Peptide Synthesis “Fmoc-Ser(tBu)-OPfp” is used in the field of peptide synthesis .
3. Methods of Application The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .
4. Results or Outcomes The use of “Fmoc-Ser(tBu)-OPfp” in peptide synthesis has been successful, with peptides gaining considerable attention as potential drugs . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .
1. Field: Antibiotic Synthesis “Fmoc-Ser(tBu)-OPfp” is used in the synthesis of antibiotics .
3. Methods of Application The synthesis of daptomycin involves a chemoselective serine ligation. This process involves the use of “Fmoc-Ser(tBu)-OPfp” as a reagent for coupling serine into the peptide sequence .
4. Results or Outcomes The use of “Fmoc-Ser(tBu)-OPfp” in the synthesis of daptomycin has been successful . The synthesized daptomycin can be used as an effective antibiotic against Gram-positive organisms.
1. Field: Preparation of T-Helper Cell Peptides “Fmoc-Ser(tBu)-OPfp” is used in the preparation of T-helper cell peptides .
3. Methods of Application The preparation of T-helper cell peptides involves repetitive pentafluorophenyl ester-mediated fragment condensation . “Fmoc-Ser(tBu)-OPfp” is used as a reagent in this process .
4. Results or Outcomes The use of “Fmoc-Ser(tBu)-OPfp” in the preparation of T-helper cell peptides has been successful . The prepared peptides can be used in immunological research and in the development of vaccines .
Safety And Hazards
The safety data sheet for “Fmoc-Ser(tBu)-OH” suggests that it should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .
Future Directions
Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUJYVMLNKRFHE-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457823 | |
Record name | Fmoc-Ser(tBu)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(tBu)-OPfp | |
CAS RN |
105751-13-1 | |
Record name | Fmoc-Ser(tBu)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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